1-(4-二苯甲基哌嗪-1-基)-3-((3-甲基戊-1-炔-3-基)氧基)丙-2-醇二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

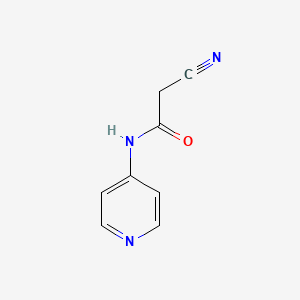

The compound "1-(4-Benzhydrylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride" is a derivative of benzhydrylpiperazine, a class of compounds known for their pharmacological activities. Benzhydrylpiperazine derivatives have been extensively studied for their potential as antimicrobial agents, as well as their ability to inhibit the proliferation of cancer cells and their interactions with various receptors, such as the 5-HT1A serotonin receptors .

Synthesis Analysis

The synthesis of benzhydrylpiperazine derivatives typically involves the treatment of substituted benzhydryl chlorides with piperazine or its derivatives, followed by various functionalization reactions. For instance, in one study, benzhydryl chlorides were reacted with piperidine derivatives, followed by N-sulfonation to yield compounds with antimicrobial properties . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of benzhydrylpiperazine derivatives is crucial for their bioactivity. Structural analysis, such as conformational studies and X-ray crystallography, helps in understanding the binding mechanisms with biological targets. For example, the absolute configuration of a related arylpiperazine derivative was determined by X-ray diffraction analysis, which is essential for drug design . Molecular docking studies also provide insights into the binding modes of these compounds with receptors .

Chemical Reactions Analysis

Benzhydrylpiperazine derivatives can undergo various chemical reactions depending on their functional groups. The presence of reactive moieties such as sulfonyl or carbodithioate groups can lead to further chemical transformations. For example, organotin(IV) complexes with 4-benzhydrylpiperazine-1-carbodithioate were synthesized and characterized, indicating the versatility of these compounds in forming new chemical entities with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzhydrylpiperazine derivatives, such as their spectral characteristics and electrochemical behavior, are important for their pharmacological applications. Polarographic and ultraviolet spectral investigations can provide information on the electronic transitions and the different forms of the molecule in various media, which is useful for developing analytical methods for these compounds . The affinity of these compounds towards biological receptors and their pharmacokinetic properties can be influenced by their physical and chemical properties .

科学研究应用

β-内酰胺酶抑制

该化合物的一种应用是抑制β-内酰胺酶,这是一种通过在抗生素对细菌起作用之前分解抗生素而赋予β-内酰胺类抗生素耐药性的酶。Micetich 等人领导的研究。(1987) 证明了二苯甲基衍生物的合成,该衍生物对各种细菌 β-内酰胺酶表现出有效的抑制特性,表明在对抗生素耐药性方面具有潜在应用 (Micetich 等人,1987)。

癌症治疗

在肿瘤学领域,Khanam 等人。(2018) 合成了 N-二苯甲基哌嗪与 1,3,4-恶二唑类偶联,并评估了它们对 HeLa 癌细胞的抗癌潜力。这些化合物,尤其是化合物 4d,通过氧化应激介导的线粒体途径对细胞增殖、迁移和诱导凋亡表现出显着的抑制作用,突出了它们作为化疗剂的潜力 (Khanam 等人,2018)。

促智活性

Valenta 等人。(1994) 探讨了 1,4-二取代 2-氧代吡咯烷及其相关化合物的促智潜力,包括二苯甲基哌嗪衍生物。它们对促智活性的合成和测试表明在增强认知功能或治疗认知障碍方面有应用 (Valenta 等人,1994)。

钙拮抗作用

Shinyama 等人研究了与 1-(4-二苯甲基哌嗪-1-基)-3-((3-甲基戊-1-炔-3-基)氧基)丙-2-醇二盐酸盐相关的化合物 AE0047。(1997) 及其钙拮抗特性。这项研究旨在了解其在动物模型中对脑缺血和中风发生的保护作用,表明在中风预防和治疗中具有潜在应用 (Shinyama 等人,1997)。

属性

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O2.2ClH/c1-4-26(3,5-2)30-21-24(29)20-27-16-18-28(19-17-27)25(22-12-8-6-9-13-22)23-14-10-7-11-15-23;;/h1,6-15,24-25,29H,5,16-21H2,2-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUZONCTKVRIFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)OCC(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzhydrylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2553251.png)

![7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553252.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2553253.png)

![Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate](/img/structure/B2553260.png)

![5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2553261.png)

![methyl 4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2553267.png)

![3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2553272.png)